molecular formula C19H16FN5OS B2361073 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852142-85-9

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2361073
CAS No.: 852142-85-9
M. Wt: 381.43
InChI Key: RKNIOCARNVIFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and a fluorophenyl group . The indole ring is a common structure in many bioactive compounds and has been found to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is aromatic in nature due to the delocalization of π-electrons . It also contains a 1,2,4-triazole ring, which is a stable structure and difficult to cleave .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 434.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Tyrosinase Inhibitory Activity

Compounds related to 1,2,4-triazole, like the one , have demonstrated significant inhibitory activity against tyrosinase, an enzyme crucial in melanin formation. A study on similar derivatives found that these compounds could potentially be used to design new drugs against melanogenesis, offering a new scaffold for therapeutic development (Hassan et al., 2022).

Antiplasmodial Properties

A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to the compound , showed potential in vitro antiplasmodial properties against Plasmodium falciparum, a parasite responsible for malaria. Molecular docking studies provided insights into their mode of action, suggesting a novel approach for antimalarial drug development (Mphahlele et al., 2017).

Antimicrobial Activity

Derivatives of 1,2,4-triazole, similar to the compound of interest, have been synthesized and shown to possess significant antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. This suggests their potential application in treating various infectious diseases (MahyavanshiJyotindra et al., 2011).

Anticancer Potential

Compounds structurally related to 1,2,4-triazole derivatives have shown promising results as anticancer agents. Studies on thiazole derivatives, which share some structural similarities, revealed significant anticancer activity, particularly against lung adenocarcinoma cells, suggesting a potential avenue for cancer therapy (Evren et al., 2019).

Anti-inflammatory Properties

Certain derivatives of the 1,2,4-triazole ring system, akin to the compound in focus, have been identified to exhibit anti-inflammatory activity. This opens up possibilities for their use in developing anti-inflammatory medications (Sunder & Maleraju, 2013).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, this compound, with its indole and 1,2,4-triazole structures, could be a subject of interest for future research in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNIOCARNVIFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.